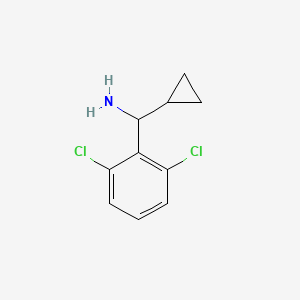![molecular formula C24H25NO4 B12523615 N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine CAS No. 664334-16-1](/img/structure/B12523615.png)
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its unique structure, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers exploring new materials and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, followed by methylation and oximation with hydroxylamine hydrochloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imine oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The compound’s aromatic rings and functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in similar applications, particularly in materials science.
4-Methoxyphenethylamine: Known for its use in organic synthesis and biological studies.
Bis(4-methoxyphenyl)hydroxylamine: Shares structural similarities and undergoes comparable chemical reactions.
Uniqueness
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising applications in various scientific fields highlight its significance.
Properties
CAS No. |
664334-16-1 |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C24H25NO4/c1-18(25-26)17-29-24(19-7-5-4-6-8-19,20-9-13-22(27-2)14-10-20)21-11-15-23(28-3)16-12-21/h4-16,26H,17H2,1-3H3 |
InChI Key |
JLXLZGRJXYDKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


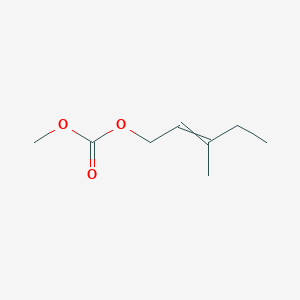
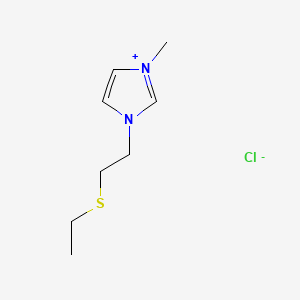
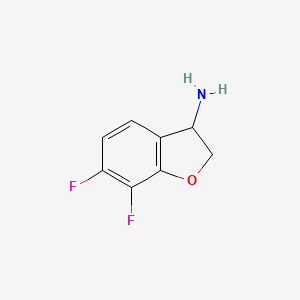
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)

![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
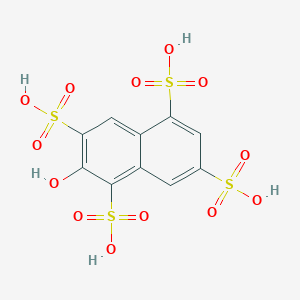
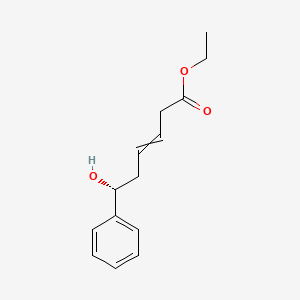
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
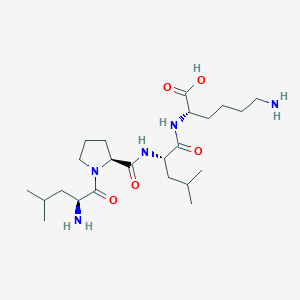
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
